Sodium iodate

Catalog No.
S655985
CAS No.
7681-55-2
M.F
NaIO3
INaO3
M. Wt
197.892 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium iodate

CAS Number

7681-55-2

Product Name

Sodium iodate

IUPAC Name

sodium;iodate

Molecular Formula

NaIO3
INaO3

Molecular Weight

197.892 g/mol

InChI

InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1

InChI Key

WTCBONOLBHEDIL-UHFFFAOYSA-M

SMILES

[O-]I(=O)=O.[Na+]

solubility

Solubility in water: 9 g/100 cc @ 20 °C; 34 g/100 cc @ 100 °C; soluble in acetic acid; insol in alcohol
9.0 g/100g H2O at 25 °C

Synonyms

NaIO3, sodium iodate, sodium iodate pentahydrate

Canonical SMILES

[O-]I(=O)=O.[Na+]

Isomeric SMILES

[O-]I(=O)=O.[Na+]

The exact mass of the compound Sodium iodate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: 9 g/100 cc @ 20 °c; 34 g/100 cc @ 100 °c; soluble in acetic acid; insol in alcohol9.0 g/100g h2o at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Iodates - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium iodate (NaIO3, CAS 7681-55-2) is a highly stable, inorganic oxidizing agent and iodine source widely utilized in specialized chemical synthesis, formulation, and materials science. Unlike stronger hypervalent iodine compounds, sodium iodate offers a moderate, highly selective oxidation profile, making it a preferred reagent for targeted transformations such as the conversion of thiols to disulfides and the oxidative iodination of arenes. In industrial procurement, it is valued for its ability to replace toxic heavy-metal oxidants (such as chromium or lead salts) in green chemistry workflows [1]. Furthermore, its specific cation-anion pairing (Na+ and IO3-) has driven its emerging adoption as an ion-conducting dopant in solid polymer electrolytes for sodium-ion energy storage systems, where it provides excellent ambient-temperature ionic conductivity [2].

Substituting sodium iodate with closely related iodine compounds fundamentally compromises process selectivity and material performance. If a buyer substitutes sodium iodate with sodium periodate (NaIO4), the significantly higher oxidation potential of the periodate ion leads to destructive over-oxidation, such as the unwanted cleavage of vicinal diols into aldehydes or the over-oxidation of sulfides to sulfones [1]. Conversely, substituting with potassium iodate (KIO3)—while common in food-grade salt iodization—fails in materials science applications; KIO3 cannot serve as a sodium-ion source for sodium-ion battery electrolytes, completely negating the material's conductive purpose [2]. Furthermore, the distinct solubility profiles and cation interactions of NaIO3 versus KIO3 mean that biphasic catalytic systems optimized for sodium iodate will suffer from altered reaction kinetics and precipitation behaviors if the potassium salt is used [3].

Chemoselective Thiol Oxidation Without Heavy Metal Toxicity

In the synthesis of pharmaceutical intermediates, the oxidation of thiols to disulfides often relies on toxic heavy metal salts (Cr6+, Pb4+, Hg2+) which incur severe waste disposal costs. Sodium iodate, when used in a solid-solution biphasic system with moist alumina, achieves 100% conversion of thiols to disulfides within 30 minutes at 20°C[1]. Unlike sodium periodate, which can cause over-oxidation, sodium iodate acts as a highly selective, mild terminal oxidant. The inorganic oxidant residues are environmentally compatible and easily removed via simple filtration.

Evidence DimensionConversion efficiency and toxicity profile
Target Compound Data100% conversion to disulfides in 30 mins at 20°C (non-toxic residue)
Comparator Or BaselineHeavy metal oxidants (Cr6+, Pb4+) or un-moistened alumina (18-20% conversion)
Quantified DifferenceAchieves quantitative yield while entirely eliminating heavy metal waste and associated disposal costs.
ConditionsSolid-solution biphasic conditions using moist chromatographic neutral alumina in hexane.

Allows chemical manufacturers to eliminate expensive heavy-metal waste disposal protocols while maintaining quantitative reaction yields in API synthesis.

Cost-Effective Oxidative Iodination of Deactivated Arenes

Iodinating deactivated arenes typically requires highly expensive oxidants like I2O5 or harsh conditions. Sodium iodate, when combined with diiodine in an acetic anhydride/glacial acetic acid system, provides a highly efficient and economical alternative. This NaIO3-driven system yields 51–95% of purified mono- and diiodinated products within 1 to 8 hours at room temperature . The process leverages sodium iodate to generate transient electrophilic iodine species (I+ or I3+) without the prohibitive procurement costs associated with specialized hypervalent iodine reagents.

Evidence DimensionYield and reaction conditions for deactivated arene iodination
Target Compound Data51–95% yield in 1–8 hours at room temperature
Comparator Or BaselineI2O5 (prohibitively expensive) or I2 alone (fails to iodinate deactivated arenes)
Quantified DifferenceDelivers high yields on deactivated substrates at room temperature at a fraction of the reagent cost of I2O5.
ConditionsNaIO3/diiodine in acetic anhydride/glacial acetic acid acidified with H2SO4 at room temperature.

Provides scale-up chemists with a highly economical, room-temperature route to synthesize iodinated building blocks for agrochemicals and pharmaceuticals.

Ionic Conductivity Enhancement in Solid Polymer Electrolytes

The transition toward biodegradable, solid-state sodium-ion batteries requires stable sodium salts that can efficiently dope polymer matrices. When sodium iodate is doped into a corn starch-based solid polymer electrolyte at an optimal 3 wt%, the system achieves a maximum ionic conductivity of 1.08 × 10−4 S/cm at ambient temperature (303K)[1]. This represents a massive increase over the non-conductive baseline of the undoped polymer. Potassium iodate cannot be used here, as the application strictly requires Na+ charge carriers to interface with sodium-ion battery anodes and cathodes.

Evidence DimensionAmbient temperature ionic conductivity
Target Compound Data1.08 × 10−4 S/cm at 303K (with 3 wt% NaIO3)
Comparator Or BaselineUndoped polymer matrix (insulating baseline) or KIO3 (incompatible cation)
Quantified DifferenceTransforms an insulating biopolymer into a viable solid electrolyte with conductivity exceeding 10^-4 S/cm.
ConditionsSolution-cast corn starch solid polymer electrolyte tested via electrochemical impedance spectroscopy at 303K.

Enables battery manufacturers to procure a stable, easily handled sodium salt for the development of next-generation, biodegradable solid-state sodium-ion batteries.

Green Synthesis of Pharmaceutical Disulfides

Sodium iodate is the optimal choice for pharmaceutical scale-up processes requiring the chemoselective oxidation of thiols to disulfides. Because it achieves quantitative yields at room temperature without the use of toxic heavy metals (like Cr6+ or Pb4+), it drastically reduces hazardous waste disposal costs. It is preferred over sodium periodate in this workflow to prevent the over-oxidation of sensitive functional groups [1].

Precursor Synthesis via Oxidative Aromatic Iodination

For the industrial production of iodinated arenes—key building blocks for agrochemicals and active pharmaceutical ingredients (APIs)—sodium iodate serves as a highly cost-effective oxidant. When used with diiodine in acetic media, it successfully iodinates deactivated arenes at room temperature, bypassing the need for prohibitively expensive reagents like iodine pentoxide (I2O5) .

Electrolyte Doping for Solid-State Sodium-Ion Batteries

In materials science and battery R&D, sodium iodate is utilized as a vital ion-conducting dopant for solid polymer electrolytes (SPEs). By providing a stable source of Na+ ions, it enables ambient-temperature ionic conductivities suitable for next-generation, biodegradable sodium-ion energy storage devices, an application where potassium-based analogs are fundamentally useless[2].

Color/Form

White, crystal powder
White rhombic crystals

Density

4.28

UNII

U558PCS5Z9

Related CAS

17250-90-7 (pentahydrate)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (91.55%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (78.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (64.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (73.24%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Oxidizer;Irritant;Health Hazard

Other CAS

17250-90-7
7681-55-2

Wikipedia

Sodium iodate

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

Interaction of sodium chlorate & iodine in presence of nitric acid.
Prepared by oxidation of iodine to iodic acid followed by neutralization with an oxide or hydroxide; or by electrolytic oxidation of an iodide solution.

General Manufacturing Information

Iodic acid (HIO3), sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

....determined by addition of excess alkali iodide in an acid solution followed by titration of the liberated iodine with thiosulfate.

Storage Conditions

KEEP ALL FLAMMABLES AWAY FROM AREA... STORAGE AREA...KEPT COOL & VENTILATED, &...FIREPROOF. NORMAL FIRE FIGHTING EQUIPMENT IS LESS USEFUL...BECAUSE OXIDIZERS SUPPLY...OWN OXYGEN. KEEP FUEL AWAY. /IODATES/

Interactions

ALTHOUGH OTHER OXIDIZING AGENTS HAVE NOT GENERALLY PROVED RETINOTOXIC, IT HAS BEEN SHOWN THAT INJURIOUS EFFECT OF IODATE IN EYE IS POTENTIZED BY OXIDIZING AGENT POTASSIUM PERMANGANATE, AND ANTAGONIZED BY REDUCING AGENT CYSTEINE, BUT NOT BY ADMINISTERING ASCORBIC ACID. /IODATE/

Dates

Last modified: 08-15-2023

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